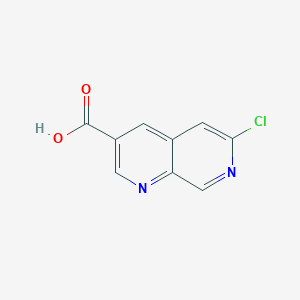

6-Chloro-1,7-naphthyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-2-5-1-6(9(13)14)3-11-7(5)4-12-8/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVMKIKIJBVPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=NC=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of 1,7-naphthyridine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Therapeutic Potential of 1,7-Naphthyridine-3-Carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, naphthyridines have emerged as a "privileged scaffold" due to their diverse and significant pharmacological activities.[1] This guide focuses on the 1,7-naphthyridine-3-carboxylic acid core, a specific isomer with burgeoning potential across multiple therapeutic domains, including antibacterial, antiviral, anti-inflammatory, and anticancer applications.[1] We will delve into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols pertinent to the evaluation of these promising derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic capabilities of this unique chemical entity.

The Naphthyridine Scaffold: A Foundation for Diverse Bioactivity

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within this framework gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-).[2] This structural diversity is a key determinant of their wide-ranging biological activities.[2] While the 1,8-naphthyridine core, exemplified by the foundational antibiotic nalidixic acid, has been extensively studied, other isomers like 1,7-naphthyridine are gaining significant attention as scaffolds for novel drug candidates.[3][4][5][6] The incorporation of a carboxylic acid group at the 3-position is a critical pharmacophoric feature, particularly for antimicrobial agents, as it is often involved in binding to the target enzyme-DNA complex.[7]

Synthetic Strategies: Accessing the 1,7-Naphthyridine Core

The development of efficient and versatile synthetic routes is paramount for exploring the therapeutic potential of any chemical scaffold. Fused polycyclic 1,7-naphthyridines can be synthesized through various methods, though conventional approaches often require multiple steps or harsh reaction conditions. A notable advancement is the development of one-pot, silver-catalyzed cyclization strategies. These methods offer mild reaction conditions, tolerate a wide range of functional groups, and are scalable, making them highly suitable for medicinal chemistry programs where the generation of diverse analogue libraries is essential.[1]

A representative modern synthetic approach is outlined below. This method highlights the construction of the functionalized 1,7-naphthyridine ring system from readily available starting materials.

Workflow for Silver-Catalyzed Synthesis

Caption: Silver-catalyzed one-pot synthesis of 1,7-naphthyridines.

Therapeutic Frontiers of 1,7-Naphthyridine-3-Carboxylic Acid Derivatives

The unique electronic and structural features of the 1,7-naphthyridine scaffold enable interaction with a variety of biological targets, leading to a broad spectrum of potential therapeutic applications.[1]

Antimicrobial Activity

The most established therapeutic application for the broader class of naphthyridine-3-carboxylic acids is in the treatment of bacterial infections.[4] This activity is rooted in their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][7]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2] The enzyme works by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it. Naphthyridine derivatives act by binding to the enzyme-DNA complex, stabilizing it in the cleaved state.[4][6] This "poisoned" complex blocks the progression of the replication fork, leading to a cascade of events including the induction of the SOS response and ultimately, bacterial cell death.[2]

Caption: Mechanism of DNA gyrase inhibition by naphthyridines.

While much of the foundational work was done on 1,8-naphthyridines (e.g., nalidixic acid, enoxacin) and the structurally similar fluoroquinolones, derivatives of the 2,7-naphthyridine isomer have also demonstrated potent, selective activity against pathogens like Staphylococcus aureus by targeting DNA gyrase/topoisomerase IV.[7] This provides a strong rationale for investigating 1,7-naphthyridine-3-carboxylic acid derivatives for similar activity. The development of new antimicrobial agents is critical to combat the rising threat of antibiotic resistance.[7]

Anticancer Potential

Naphthyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[8] Some derivatives function as antimitotic agents, while others inhibit human topoisomerase II, an enzyme critical for managing DNA topology during cell division.[8]

C-3 carboxamide derivatives of the 1,8-naphthyridine scaffold have demonstrated broad-spectrum cytotoxicity against various cancer cell lines, with a notable specificity for tumor cells over normal cells.[9][10] Studies on other naphthyridine isomers have shown that modifications at various positions on the rings can significantly enhance cytotoxic activity against human cervical cancer, leukemia, and prostate cancer cell lines.[8] Given these findings, the 1,7-naphthyridine-3-carboxylic acid scaffold represents a valuable starting point for the design of novel, targeted anticancer therapies.

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, the naphthyridine scaffold has been associated with a range of other important biological activities.

-

Anti-inflammatory: Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess significant anti-inflammatory properties.[11][12] This activity is often evaluated by measuring the modulation of cytokine and chemokine levels secreted by immune cells like dendritic cells.[10]

-

Antiviral: The 1,8-naphthyridine core has been incorporated into molecules with potent antiviral activity, including against HIV.[4][13] This is often achieved through the inhibition of viral enzymes, such as HIV-1 integrase.[13]

-

H1-Receptor Antagonism: Derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized as H1-receptor antagonists, demonstrating potential for treating allergic disorders.[14][15]

-

Gastric Antisecretory Properties: Specific 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have shown potent gastric antisecretory effects, lowering total acid output more effectively than cimetidine in preclinical models.[16]

-

CNS Activity: Early studies on 1-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed sedative and stimulatory properties, indicating potential for CNS applications.[17]

While these activities have been primarily documented for the 1,8-isomer, they underscore the chemical tractability and pharmacological versatility of the naphthyridine-3-carboxylic acid framework, providing a strong impetus for the exploration of the 1,7-isomer in these therapeutic areas.

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of a lead compound and the evaluation of its biological activity are central to drug discovery. The data below, compiled from studies on various naphthyridine isomers, illustrates the potency that can be achieved.

Table 1: Selected Biological Activities of Naphthyridine Derivatives

| Compound Class | Target/Assay | Model/Organism | Potency (MIC or IC₅₀) | Reference |

| 2,7-Naphthyridine Derivative (10j) | Antimicrobial | S. aureus | MIC = 8 mg/L | [7] |

| 1,8-Naphthyridine-3-carboxamide (12) | Cytotoxicity | HBL-100 (Breast Cancer) | IC₅₀ = 1.37 µM | [10] |

| 1,8-Naphthyridine-3-carboxamide (17) | Cytotoxicity | KB (Oral Cancer) | IC₅₀ = 3.7 µM | [10] |

| 1,8-Naphthyridine-3-carboxamide (22) | Cytotoxicity | SW-620 (Colon Cancer) | IC₅₀ = 3.0 µM | [10] |

| 1,8-Naphthyridine Derivative (ANA-12) | Anti-tubercular | M. tuberculosis H37Rv | MIC = 6.25 µg/mL | [18] |

Key Structure-Activity Relationship (SAR) Insights:

-

C-3 Position: The carboxylic acid or a derivative like a carboxamide at the C-3 position is often crucial for activity, particularly for topoisomerase inhibitors.[7][9]

-

N-1 Position: Substitution at the N-1 position with small alkyl (e.g., ethyl) or cyclopropyl groups can significantly influence antibacterial potency and pharmacokinetic properties.[4]

-

C-7 Position: The introduction of various cyclic amines (e.g., piperazine, pyrrolidine) at the C-7 position of the 1,8-naphthyridine core is a well-established strategy for enhancing the spectrum and potency of antibacterial agents.[4]

-

Aromatic Substitution: For anticancer activity, the nature of aromatic or heteroaromatic substituents on the naphthyridine core can dramatically impact cytotoxicity.[8]

Essential Experimental Protocols

The following protocols provide a standardized framework for the initial biological evaluation of novel 1,7-naphthyridine-3-carboxylic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test 1,7-naphthyridine derivatives

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Bacterial incubator (37°C)

Methodology:

-

Compound Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds against cancer cell lines.

Materials:

-

Test 1,7-naphthyridine derivatives

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Multi-well plate reader (570 nm)

Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in complete medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (cells treated with solvent only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 1,7-naphthyridine-3-carboxylic acid scaffold stands as a promising and underexplored platform for the development of novel therapeutics. Drawing on the extensive validation of the broader naphthyridine class, there is a strong scientific rationale to pursue this isomer for its potential antimicrobial, anticancer, and anti-inflammatory activities. Future research should focus on the design and synthesis of diverse libraries of 1,7-naphthyridine derivatives, followed by systematic screening using the protocols outlined herein. In-depth mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial for elucidating their modes of action and optimizing lead compounds. As the challenges of drug resistance and the need for more effective therapies continue to grow, the exploration of novel chemical spaces, such as that offered by 1,7-naphthyridine-3-carboxylic acid derivatives, will be indispensable to the future of medicine.

References

-

Gurjar, V.K., Pal, D., Mazumder, A., & Mazumder, R. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53. [Link]

-

Alencar, A.C.C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

-

(2025). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

-

(2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

(2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

-

(2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antago. RSC Publishing. [Link]

-

(2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. [Link]

- George, Y.L. & Robert, P. (1971). Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof.

-

(2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

-

(2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

(2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

(2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

-

Santilli, A.A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-7. [Link]

-

(2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis. [Link]

-

Kumar, V.K., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry. [Link]

-

(2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Europe PMC. [Link]

-

(2025). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

-

(2025). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. [Link]

-

Chen, Y.L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof - Google Patents [patents.google.com]

- 18. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

The 6-Chloro-1,7-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Naphthyridines in Medicinal Chemistry

The 1,7-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its rigid, planar geometry and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity.[1] The inherent π-deficient nature of the 1,7-naphthyridine ring system also influences its electronic properties and its interactions with biomolecules.[3]

The introduction of a halogen atom, particularly chlorine, onto this scaffold can significantly modulate its physicochemical properties and biological activity. The chloro substituent can alter the electronic distribution within the ring, influence the compound's lipophilicity, and provide a crucial handle for further synthetic modifications. This guide provides a comprehensive overview of the 6-chloro-1,7-naphthyridine scaffold, delving into its synthesis, reactivity, and its burgeoning role in the discovery of novel therapeutics, particularly in the realms of oncology and kinase inhibition.

Synthetic Strategies for the 6-Chloro-1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring system can be achieved through various synthetic methodologies, with the Friedländer annulation and multicomponent reactions being among the most versatile.[2] The synthesis of a specifically 6-chloro-substituted 1,7-naphthyridine, while not extensively detailed in a singular review, can be approached through established heterocyclic chemistry principles. A plausible synthetic strategy would involve the construction of a substituted pyridine ring followed by cyclization to form the bicyclic naphthyridine core.

A key intermediate, 6-Chloro-1,7-naphthyridine-3-carboxylic acid, is commercially available, which provides a valuable starting point for further derivatization.[4] For a de novo synthesis, a potential route is outlined below.

Caption: Proposed synthetic workflow for 6-chloro-1,7-naphthyridine derivatives.

Experimental Protocol: Chlorination of a Hydroxynaphthyridine Precursor

This protocol provides a general method for the introduction of a chloro group at the 6-position, assuming a 6-hydroxy-1,7-naphthyridine precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 6-hydroxy-1,7-naphthyridine derivative (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until a pH of 7-8 is reached.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-1,7-naphthyridine derivative.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Chemical Reactivity and Opportunities for Derivatization

The chlorine atom at the C6 position of the 1,7-naphthyridine ring is a versatile functional group that opens up a plethora of possibilities for further molecular elaboration. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine system renders the chloro-substituted positions susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Furthermore, the chloro substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.

Caption: Derivatization strategies for the 6-chloro-1,7-naphthyridine scaffold.

Biological Applications and Therapeutic Potential

The 1,7-naphthyridine scaffold has been implicated in a wide array of biological activities, and the introduction of a chloro group can enhance potency and selectivity.

Anticancer Activity

Naphthyridine derivatives have demonstrated significant potential as anticancer agents.[5][6] Several studies have reported the cytotoxic effects of substituted naphthyridines against a panel of human cancer cell lines.[5] For instance, certain 1,8-naphthyridine derivatives have shown potent activity against various cancer cell lines, with halogen substitutions playing a crucial role in their efficacy.[5][6] While specific data on 6-chloro-1,7-naphthyridine is emerging, the established anticancer profile of the broader naphthyridine class strongly suggests its potential in this therapeutic area.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The 1,7-naphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[8] For example, the introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core was found to significantly improve the biochemical potency of inhibitors targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a promising target in oncology.[8] Other kinases targeted by naphthyridine-based inhibitors include Spleen Tyrosine Kinase (SYK), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinase 5 (CDK5).[1][9][10]

Caption: Potential mechanism of action for a 6-chloro-1,7-naphthyridine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the naphthyridine scaffold has yielded valuable insights into the structural requirements for potent biological activity.

| Position of Substitution | Substituent Type | Impact on Biological Activity |

| C6 (or equivalent) | Chloro | Generally enhances potency; provides a handle for further functionalization.[8] |

| C2, C7 (or equivalent) | Aryl, Heteroaryl | Often crucial for target engagement and potency.[1] |

| N1 (or equivalent) | Alkyl, Aryl | Can influence solubility, metabolic stability, and target interactions. |

| Other positions | Various functional groups | Fine-tunes potency, selectivity, and pharmacokinetic properties. |

Experimental Protocols: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic activity of 6-chloro-1,7-naphthyridine derivatives against cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The 6-chloro-1,7-naphthyridine scaffold represents a promising and versatile core for the development of novel therapeutic agents. Its synthetic tractability, coupled with the beneficial electronic and steric properties imparted by the chloro substituent, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases, most notably cancer and inflammatory disorders driven by aberrant kinase activity. While the direct exploration of this specific scaffold is still in its early stages, the wealth of data on related naphthyridine isomers provides a strong rationale for its continued investigation. Future research should focus on the development of efficient and scalable synthetic routes to a diverse range of 6-chloro-1,7-naphthyridine derivatives and their systematic evaluation against a broad panel of biological targets to unlock their full therapeutic potential.

References

-

[discovery and SAR study of 1H-imidazo[4,5-h][11][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry, 11(9), 1545-1562.]([Link])

Sources

- 1. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 8-Chloro-6-methyl-1,7-naphthyridine|CAS 1250444-30-4 [benchchem.com]

- 4. 2408964-14-5|this compound|BLD Pharm [bldpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Solubility profile of 6-Chloro-1,7-naphthyridine-3-carboxylic acid in organic solvents

Introduction

6-Chloro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a naphthyridine core, a functional group of significant interest in medicinal chemistry and materials science. Naphthyridine derivatives have demonstrated a wide array of biological activities, establishing them as valuable scaffolds in therapeutic research[1]. The successful application of any novel compound in these fields, particularly in drug development, is fundamentally linked to its physicochemical properties. Among these, solubility is a critical parameter that governs a compound's bioavailability, formulation feasibility, and overall efficacy[2][3].

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in common organic solvents. As specific experimental solubility data for this compound is not widely published, this document serves as both a predictive analysis based on its molecular structure and a practical guide to robust experimental determination. We will explore the theoretical underpinnings of its solubility, present a detailed, field-proven protocol for its measurement, and discuss the interpretation of the resulting data for research and development applications.

Part 1: Physicochemical Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules dictate the extent of dissolution[4]. An analysis of the molecular structure of this compound allows for a scientifically grounded prediction of its behavior in various solvent classes.

Molecular Structure Analysis:

-

Naphthyridine Core: The aromatic, heterocyclic ring system is largely nonpolar, but the two nitrogen atoms introduce polarity and can act as hydrogen bond acceptors[4].

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen). This group imparts acidic properties to the molecule.

-

Chloro Group (-Cl): The chloro substituent is electron-withdrawing and adds to the molecule's lipophilicity.

-

Amphoteric Nature: The presence of the acidic carboxylic acid and the basic ring nitrogens makes the molecule amphoteric. Its ionization state, and therefore its solubility, will be highly dependent on the pH in protic or aqueous-organic media[5].

Predicted Solubility Profile:

Based on these structural features, the following solubility behavior is anticipated:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule and accept hydrogen bonds without competing as donors.

-

Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the solute, but the energy required to break the solvent-solvent hydrogen bonds must be overcome. Solubility is expected to increase with temperature[4].

-

Low to Insoluble: In nonpolar solvents such as hexane, cyclohexane, and toluene. The significant polarity mismatch between the solute and these solvents will prevent effective solvation.

-

Limited Solubility: In solvents of intermediate polarity like ethyl acetate, dichloromethane, and acetone.

Part 2: Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is essential. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and reproducibility[3][6]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Core Experimental Workflow

The following diagram outlines the logical flow of the equilibrium solubility determination process.

Caption: Equilibrium solubility determination workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured.

Materials and Equipment:

-

This compound (ensure purity is known)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Mechanical shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg).

-

Dispense a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard for many pharmaceutical compounds[3][5].

-

Causality: This extended agitation ensures that the dissolution process has reached a steady state, where the rate of dissolution equals the rate of precipitation. The constant temperature is critical as solubility is temperature-dependent[4].

-

-

Sample Separation and Isolation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period.

-

Centrifuge the vials to pellet the undissolved solid. This step minimizes filter clogging in the next stage.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean analysis vial.

-

Causality: This two-step separation process (centrifugation followed by filtration) is crucial to reliably remove all undissolved particles, ensuring that only the solubilized compound is measured[3].

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Generate a calibration curve by creating a series of standards from the stock solution and analyzing them via HPLC. Plot the UV peak area against concentration.

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Part 3: Data Presentation and Interpretation

The quantitative results from the experimental protocol should be organized for clarity and comparative analysis.

Quantitative Solubility Data Table

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 | |||

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Intermediate | Acetone | 25 | ||

| Ethyl Acetate | 25 | |||

| Nonpolar | Toluene | 25 | ||

| Hexane | 25 |

Molecular Weight of this compound: 222.61 g/mol

Visualizing Solute-Solvent Interactions

The differences in solubility can be explained by the specific intermolecular forces at play.

Caption: Predicted solute-solvent interactions.

Interpretation and Application:

The experimentally determined solubility data is foundational for numerous development decisions. In early-stage drug discovery, high-throughput kinetic solubility assays are often used for ranking compounds, but thermodynamic solubility is crucial for lead optimization[3][7]. For formulation development, this data informs the choice of solvents for creating liquid dosage forms or for crystallization processes aimed at producing a specific polymorph. Understanding the solubility profile is a prerequisite for advancing a compound through the development pipeline.

References

- Benchchem. A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Computational Chemistry. Compound solubility measurements for early drug discovery. (2022).

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023).

- Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Benchchem. Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.

- Al-Tel, T. H., et al. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

- BLDpharm. 2408964-14-5|this compound.

- Chilin, A., et al. (2012). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.

- Google Patents. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

Sources

Suppliers and commercial availability of 6-Chloro-1,7-naphthyridine-3-carboxylic acid

Technical Guide: Commercial Sourcing & Validation of 6-Chloro-1,7-naphthyridine-3-carboxylic acid

Executive Summary

This compound (CAS: 2408964-14-5) is a specialized heterocyclic building block increasingly utilized in the development of immunomodulators (e.g., JAK/STAT pathway modulators) and oncology targets (e.g., PDE4 and p38 MAPK inhibitors). Unlike the ubiquitous 1,8-naphthyridine scaffolds (found in fluoroquinolone antibiotics), the 1,7-isomer offers a distinct vector for pi-stacking and hydrogen bonding within ATP-binding pockets, yet it suffers from limited commercial availability and high synthetic complexity.

This guide provides a technical roadmap for sourcing this compound, validating its isomeric purity, and understanding its utility in Hit-to-Lead (H2L) campaigns.

Chemical Profile & Structural Significance

The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, bioisosteric to quinoline and isoquinoline but with higher polarity and distinct basicity profiles due to the dual nitrogen placement.

| Feature | Specification | Technical Note |

| Chemical Name | This compound | Warning: Do not confuse with 1,8-naphthyridine derivatives (Gemifloxacin intermediates). |

| CAS Number | 2408964-14-5 | Verified commercial identifier. |

| Molecular Formula | C₉H₅ClN₂O₂ | MW: 208.60 g/mol |

| Key Functionality | C3-Carboxylic Acid | Handle for amide coupling (library generation). |

| Key Functionality | C6-Chlorine | Handle for Suzuki/Buchwald cross-coupling (SAR expansion). |

| pKa (Calc) | ~3.5 (Acid), ~2.8 (N-Pyridine) | Zwitterionic character in neutral media; low solubility in non-polar solvents. |

Isomeric Criticality: The position of the nitrogen atoms is the primary quality risk. Commercial "naphthyridine" stocks are often contaminated with 1,5- or 1,8-isomers due to non-regioselective cyclization during synthesis. Strict analytical discrimination is required.

Commercial Availability & Sourcing Landscape

Current market analysis indicates that this compound is not a commodity chemical . It is classified as a "Tier 3" building block: available from specialized catalogs but often requiring lead times for scale-up.

Primary Suppliers (Stock & Rapid Synthesis)

| Supplier | Status | Grade | Lead Time | Notes |

| BLDpharm | Stock/Rapid | >97% HPLC | 1-2 Weeks | Primary holder of CAS 2408964-14-5. Best for gram-scale. |

| WuXi AppTec | Custom | >98% | 4-6 Weeks | Recommended for FTE-based scale-up (>100g). |

| Enamine | Make-to-Order | >95% | 3-4 Weeks | Likely synthesized via their "REAL" space methodologies. |

| Combi-Blocks | Inquire | N/A | Variable | Often cross-lists; verify stock location before ordering. |

Procurement Strategy:

-

Discovery Phase (<5g): Purchase from BLDpharm or similar catalog houses to ensure speed.

-

Pre-Clinical (>100g): Initiate a custom synthesis campaign. The catalog price/gram is often 5-10x higher than bulk synthesis costs due to the difficulty of the 1,7-ring formation.

Technical Validation: QC & Analytical Protocols

Trusting a Certificate of Analysis (CoA) for this scaffold is insufficient due to the prevalence of regioisomers. The following protocols are mandatory for incoming goods validation.

A. 1H-NMR Regiochemistry Check

The 1,7-naphthyridine system has a unique proton signature that distinguishes it from the 1,6 or 1,8 isomers.

-

Solvent: DMSO-d6 (Compound is insoluble in CDCl3).

-

Key Diagnostic Signals:

-

H2 (Singlet, ~9.2-9.4 ppm): Deshielded by adjacent N1 and C3-COOH.

-

H8 (Singlet, ~8.8-9.0 ppm): Deshielded by N7.

-

H4 (Singlet/Doublet, ~8.5 ppm): Distinct from H2.

-

H5 (Singlet, ~8.0 ppm): If Cl is at C6, H5 is isolated.

-

-

Coupling Verification: In the 1,7-isomer with 6-Cl substitution, you should observe minimal coupling between ring protons compared to the 1,8-isomer where vicinal coupling is common.

B. HPLC Purity Protocol (Reverse Phase)

The zwitterionic nature requires buffered eluents to prevent peak tailing.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS coupling is planned).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

-

Acceptance Criteria: >95% Area under curve (AUC). Impurities eluting at relative retention time (RRT) 0.9-1.1 are likely regioisomers.

Synthetic Context & Impurity Profiling

Understanding the synthesis helps identify potential impurities. The 1,7-naphthyridine ring is notoriously difficult to synthesize compared to the 1,8-isomer (which uses the Gould-Jacobs reaction).

Retrosynthetic Analysis & Impurity Flow

The most robust route involves the cyclization of 3-amino-isonicotinic acid derivatives or 2-chloro-3-aminopyridine precursors.

Figure 1: Simplified synthetic flow showing the origin of critical impurities. The cyclization step is the primary source of regioisomeric contamination.

Application in Drug Discovery

Why this scaffold? The this compound is not a final drug but a high-value intermediate .

-

Fragment-Based Drug Design (FBDD): The carboxylic acid is converted to an amide (binding to hinge regions of kinases), while the chlorine allows for the attachment of "tail" groups to probe solvent-exposed regions.

-

SAR Vectors:

-

C3 (Acid): Solubilizing groups, H-bond acceptors.

-

C6 (Chlorine): Hydrophobic interactions, pi-stacking extensions (via Suzuki coupling).

-

N1/N7: Metal chelation sites (relevant for metalloenzyme inhibitors).

-

Handling Precautions:

-

Solubility: Poor in water/DCM. Dissolve in DMSO or DMF for reactions.

-

Reactivity: The C6-Chlorine is activated for nucleophilic aromatic substitution (SnAr) but is less reactive than in 4-chloropyridine. Palladium catalysis is usually required for substitution.

References

-

BLDpharm. (2025). Product Specification: this compound (CAS 2408964-14-5).[1] Retrieved from

-

Incyte Corporation. (2017). Immunomodulatory Compounds and Methods of Use.[2] Patent Application US20170174679.[2] (Describes the utility of 1,7-naphthyridine scaffolds in JAK/STAT modulation).

-

BenchChem. (2025).[3] The Emerging Role of Naphthyridine Carboxylic Acids in Medicinal Chemistry. Retrieved from

-

ChemScene. (2025). 7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid Data Sheet. (Cited for comparative structural analysis of 1,8-isomers). Retrieved from

-

Li, X., et al. (2021). Method for synthesizing 1,7-naphthyridine derivative.[2] World Intellectual Property Organization, WO2021120953A1. (Detailed synthetic route for 1,7-naphthyridine cores).

Sources

Structural Analysis of Halogenated Naphthyridine Carboxylic Acids: A Modern Approach for Drug Discovery

An In-Depth Technical Guide

Abstract

The naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. The strategic introduction of halogen atoms onto the naphthyridine carboxylic acid core can profoundly influence molecular properties, enhancing binding affinity, metabolic stability, and cell permeability. This guide provides an in-depth exploration of the essential techniques for the unambiguous structural elucidation of these high-value compounds. We move beyond mere procedural descriptions to delve into the causality behind experimental choices, presenting an integrated workflow that combines spectroscopic, crystallographic, and computational methods. This document is intended for researchers, scientists, and drug development professionals seeking to master the structural characterization of this vital class of molecules.

The Strategic Importance of Halogenation in Naphthyridine Drug Candidates

The 1,8-naphthyridine core, a bioisostere of quinolone, is a "privileged scaffold" in drug discovery, forming the basis for numerous antibacterial and anticancer agents.[1][2] The addition of a carboxylic acid moiety often enhances activity, particularly in targeting enzymes like DNA gyrase. Halogenation is not merely a tool for adding molecular weight; it is a strategic decision to modulate key pharmacological parameters. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding.[3][4] This interaction, where the electropositive crown of the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a receptor's active site), can significantly enhance binding affinity and specificity.[5] Therefore, a precise understanding of the molecule's three-dimensional structure, including the position and orientation of the halogen, is paramount.

Diagram 1: General Structure of a Halogenated 1,8-Naphthyridine-3-Carboxylic Acid

This diagram illustrates the core scaffold, highlighting the key positions for substitution and the functional groups central to this guide.

Caption: Core structure of a halogenated 1,8-naphthyridine-3-carboxylic acid.

The Spectroscopic Toolkit: Your First View of the Molecule

Spectroscopic methods provide the foundational data for any structural analysis. They are non-destructive and offer a wealth of information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule.[6] For naphthyridine systems, both ¹H and ¹³C NMR are essential.

-

¹H NMR: Provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. Protons on the naphthyridine rings typically appear in the aromatic region (δ 7.0-9.5 ppm). The acidic proton of the carboxylic acid is highly diagnostic, appearing far downfield (δ 10-13 ppm), though it may be broadened or exchange with solvent.[7]

-

¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is a key signal, typically found between 165-185 ppm.[7] Carbons directly attached to a halogen will have their chemical shifts significantly influenced by the halogen's electronegativity and size.

Causality in Experimental Choice: While 1D spectra are fundamental, substituted naphthyridines often produce complex, overlapping proton signals. This necessitates the use of two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to definitively link protons to their directly attached carbons and to carbons 2-3 bonds away.[8] This is a self-validating system; the connectivity map built from 2D NMR must be consistent with the proposed 2D structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Naphthyridine Core

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H-2 | 8.8 - 9.2 | 150 - 155 | Highly influenced by substituents at N-1. |

| C-3 | - | 110 - 120 | Site of the carboxylic acid group. |

| C-4 | - | 175 - 185 | Carbonyl carbon of the 4-oxo group. |

| H-5 | 7.5 - 8.0 | 120 - 125 | Coupling observed with H-6. |

| H-6 | 7.2 - 7.6 | 135 - 140 | Coupling observed with H-5 and H-7. |

| H-7 | 8.5 - 8.9 | 145 - 150 | Position often substituted with a halogen. |

| COOH | 10 - 13 | 165 - 175 | Signal can be broad; chemical shift is solvent-dependent. |

Note: These are approximate ranges based on typical naphthyridine structures and can vary significantly with substitution patterns and solvent choice.[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as a crucial confirmation of identity.[6] For halogenated compounds, MS offers a unique diagnostic feature due to the natural isotopic abundances of chlorine and bromine.

-

Isotopic Pattern: A compound containing one bromine atom will show two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2, corresponding to the presence of ⁷⁹Br and ⁸¹Br isotopes.[14][15] A compound with one chlorine atom will show an M⁺ to M+2 ratio of approximately 3:1, corresponding to ³⁵Cl and ³⁷Cl.[14][15] The presence of these characteristic patterns is a powerful validation of the presence and number of Cl or Br atoms in the structure.

-

Fragmentation Analysis: The energetically unstable molecular ions will break apart into smaller, charged fragments.[16] A common fragmentation pathway for halogenated aromatics is the loss of the halogen radical, which can provide clues about the stability of the resulting carbocation and, by extension, the halogen's position.[14][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[18] For halogenated naphthyridine carboxylic acids, key vibrational bands include:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O Stretch: A strong, sharp band around 1680-1720 cm⁻¹ for the carboxylic acid carbonyl and another for the 4-oxo group on the ring.[19]

-

C-X Stretch: Carbon-halogen stretches appear in the fingerprint region (C-Cl: ~600-800 cm⁻¹, C-Br: ~500-600 cm⁻¹).

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[20][21] This non-destructive technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.[22]

The Causality of Crystallization: The success of SCXRD is entirely dependent on the ability to grow a high-quality single crystal. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is critical. The resulting diffraction pattern is a direct consequence of the internal lattice of the crystal; a well-ordered crystal produces a high-resolution diffraction pattern, which in turn allows for the precise determination of atomic positions.[20][22]

For halogenated compounds, SCXRD is particularly powerful as it not only confirms the atom's position but also reveals its role in the crystal packing, providing direct evidence of intermolecular interactions like halogen bonds that are critical for rational drug design.[3][23]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[22]

-

Centering: The goniometer head is used to precisely center the crystal in the path of the X-ray beam.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[24] A monochromatic X-ray beam is directed at the crystal.[22]

-

Diffraction: The crystal is rotated, and as specific lattice planes satisfy Bragg's Law (nλ=2d sinθ), they diffract the X-ray beam.[22] A series of diffraction images (frames) are collected on a detector as the crystal rotates.

-

Structure Solution & Refinement: The collected data (intensities and positions of thousands of reflections) are processed. Computational software is used to solve the phase problem and generate an initial electron density map.[20] From this map, atoms are located, and the structural model is refined to best fit the experimental data, yielding the final structure.

Computational Chemistry: Bridging Experiment and Theory

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental data.[25] DFT calculations can be used to:

-

Optimize Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with SCXRD data.[26][27]

-

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies.[28][29][30] Comparing these predicted spectra with experimental results can be crucial for assigning complex signals and confirming the proposed structure. A strong correlation between the experimental and DFT-calculated spectra provides a high degree of confidence in the structural assignment.

-

Analyze Electronic Properties: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which give insight into the molecule's reactivity and electronic transitions.[27][28]

Why use DFT? This approach provides a theoretical validation of the experimental findings. For instance, if a molecule has multiple potential isomers that are difficult to distinguish by NMR alone, DFT can calculate the predicted spectra for each isomer. The correct structure will be the one whose experimental spectra most closely match the computationally predicted spectra.[31]

Diagram 2: Integrated Workflow for Structural Elucidation

This workflow outlines the logical progression from initial synthesis to full structural confirmation, emphasizing the interplay between different analytical techniques.

Caption: A logical workflow for the structural analysis of novel compounds.

Conclusion: An Integrated and Self-Validating System

The structural analysis of halogenated naphthyridine carboxylic acids is not a linear process but an integrated system of mutually reinforcing techniques. NMR and IR provide the initial blueprint of connectivity, while mass spectrometry validates the elemental composition with the unique signature of halogen isotopes. When absolute certainty of the 3D structure and intermolecular interactions is required, single-crystal X-ray diffraction provides the definitive answer. Tying all these experimental techniques together, computational DFT methods offer a powerful means to predict, verify, and rationalize the observed data. By employing this multi-faceted approach, researchers can proceed with confidence, knowing their molecular structures are built on a solid, cross-validated foundation, paving the way for successful drug development campaigns.

References

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

-

Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. Retrieved from [Link]

-

X-ray single-crystal diffraction | FZU. (n.d.). Retrieved from [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. (2025, October 11). Chemistry Review Letters. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

-

Bagot-Guéret, C., Le Bas, M. D., Tymciu, S., et al. (2003). Synthesis and biological evaluation of halogenated naphthyridone carboxamides as potential ligands for in vivo imaging studies of substance P receptors. Bioconjugate Chemistry, 14(3), 629-641. Retrieved from [Link]

-

Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. (2021, January 3). Journal of Fluorescence. Retrieved from [Link]

-

Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Retrieved from [Link]

-

A Computational DFT Insight into the Optimized Structure, Electronic Structures, Spectroscopic Analysis, and Thermodynamic Param. (2024, December 15). Journal of Advanced Research in Applied Sciences and Engineering Technology. Retrieved from [Link]

-

Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry. (n.d.). Retrieved from [Link]

-

1,6- and 1,7-naphthyridines III. 13C-NMR analysis of some hydroxy derivatives. (2025, August 8). Anales de Química. Retrieved from [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. (2000, June 27). Molecules. Retrieved from [Link]

- Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof. (n.d.). Google Patents.

-

Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). (2022, July 2). Molecules. Retrieved from [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (2025, December 7). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Molecules. Retrieved from [Link]

-

QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025, June 24). Journal of Bio-X Research. Retrieved from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

-

DFT calculations on spectroscopic and structural properties of a NLO chromophore. (2016, March 25). AIP Conference Proceedings. Retrieved from [Link]

-

FIRST pRINCIPLES mODELLING FOR tHE pREDICTION oF tHE sTRUCTURE aND tHE sPECTROSCOPIC rESPONSE oF mOLECULAR mATERIALS. (2014, January 28). POLITesi. Retrieved from [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). RSC Advances. Retrieved from [Link]

-

Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. (2018, February 2). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Journal of Biophysical Chemistry. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). Russian Chemical Reviews. Retrieved from [Link]

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020, April 6). RSC Advances. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (2014, September 15). American Journal of Chemistry. Retrieved from [Link]

-

On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. (2021, November 18). Molecules. Retrieved from [Link]

-

structural studies on crystals with neutral ruthenium centered complexes and 1-(4-pyridyl)-4-thiopyridine zwitterion as halogen bond acceptors. (n.d.). JYX: JYU. Retrieved from [Link]

-

Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014, August 19). Accounts of Chemical Research. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Halogen Bonding in Two‐Dimensional Crystal Engineering. (n.d.). ChemistryOpen. Retrieved from [Link]

-

Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. (n.d.). ResearchGate. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Organic Geochemistry. Retrieved from [Link]

-

Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. (2024, November 26). IUCrJ. Retrieved from [Link]

-

A summary of types of X‐ray crystal structures of halogen‐ and hydrogen‐bonded complexes presented using the saccharin donor. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. mdpi.com [mdpi.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 13. 1,8-Naphthyridine(254-60-4) 13C NMR [m.chemicalbook.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 20. X-ray single-crystal diffraction | FZU [fzu.cz]

- 21. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. Halogen bond in crystal engineering : structural studies on crystals with neutral ruthenium centered complexes and 1-(4-pyridyl)-4-thiopyridine zwitterion as halogen bond acceptors :: JYX [jyx.jyu.fi]

- 24. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 26. mednexus.org [mednexus.org]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. nepjol.info [nepjol.info]

- 29. worldscientific.com [worldscientific.com]

- 30. pubs.aip.org [pubs.aip.org]

- 31. politesi.polimi.it [politesi.polimi.it]

Methodological & Application

Application Note: Using 6-Chloro-1,7-naphthyridine-3-carboxylic acid as a Kinase Inhibitor Scaffold

Introduction: The Privileged Scaffold Status

In the landscape of small-molecule drug discovery, the 1,7-naphthyridine core is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 6-Chloro-1,7-naphthyridine-3-carboxylic acid (CAS: 2408964-14-5) represents a high-value building block for developing ATP-competitive kinase inhibitors.

Its utility stems from its structural mimicry of the purine ring system found in ATP. The nitrogen atoms (N1 and N7) provide critical hydrogen bond acceptor motifs, while the orthogonal functional handles (3-COOH and 6-Cl) allow for rapid, divergent library generation. This scaffold has demonstrated particular efficacy in targeting lipid kinases such as PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha) and serine/threonine kinases like p38 MAPK and Tpl2 .

Key Chemical Attributes

| Feature | Function in Drug Design |

| N7 Nitrogen | Hinge Binder: Forms a critical H-bond with the kinase hinge region (e.g., Val199 in PIP4K2A).[1] |

| 3-Carboxylic Acid | Solvent Front/Ribose Pocket: Precursor for amides; tunes solubility and interacts with hydrophilic residues (e.g., Lys209). |

| 6-Chlorine | Hydrophobic Pocket: Handle for Suzuki-Miyaura coupling; allows extension into the hydrophobic back-pocket to drive potency and selectivity. |

| Planarity | Entropy: Rigid bicyclic system reduces the entropic penalty of binding. |

Rational Design Strategy

The successful utilization of this scaffold relies on a "Divide and Conquer" synthetic strategy. The 3-position is modified to establish the primary anchor in the ATP binding site, while the 6-position is derivatized to exploit the unique hydrophobic topology of the specific kinase target.

Structural Logic Workflow

The following diagram illustrates the derivatization logic for transforming the raw scaffold into a potent inhibitor.

Caption: Synthetic workflow transforming the 6-chloro-1,7-naphthyridine scaffold into a dual-pocket binder.

Experimental Protocols

Protocol A: Chemical Synthesis (Hit-to-Lead)

Objective: To synthesize a library of 3-carboxamide-6-aryl-1,7-naphthyridines.

Step 1: C3-Amide Diversification (Hinge/Solvent Interaction)

The carboxylic acid is converted to an amide to mimic the exocyclic amine of adenine or to reach into the solvent front.

-

Reagents: Dissolve This compound (1.0 eq) in DMF (0.1 M).

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature (RT) to form the activated ester.

-

Coupling: Add the desired amine (R-NH₂, 1.1 eq).

-

Note: For PIP4K2A, aliphatic amines or substituted pyridines are often preferred.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: M+1).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: C6-Suzuki Cross-Coupling (Hydrophobic Pocket)

The chlorine atom at C6 is a versatile handle for introducing aryl groups to engage the "gatekeeper" or back-pocket regions.

-

Setup: In a microwave vial, combine the Intermediate (from Step 1) (1.0 eq), Aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

-

Base: Add Cs₂CO₃ (3.0 eq).

-

Reaction: Seal and heat at 100°C for 1–2 hours (or microwave at 120°C for 20 min).

-

Workup: Filter through Celite, concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Biochemical Assay (PIP4K2A Inhibition)

Objective: To determine the IC₅₀ of synthesized compounds against PIP4K2A using the ADP-Glo™ Kinase Assay.

Principle: PIP4K2A converts PI5P to PI(4,5)P2, consuming ATP and generating ADP. The ADP-Glo assay quantifies the ADP produced via a luciferase reaction.

Materials

-

Enzyme: Recombinant human PIP4K2A (0.5 nM final).

-

Substrate: PI5P:PS lipid vesicles (50 µM final).

-

Cofactor: Ultra-pure ATP (10 µM, Km apparent).

-

Detection: Promega ADP-Glo™ Kinase Assay Kit.

Procedure

-

Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (10-point curve).

-

Enzyme Mix: Dilute PIP4K2A in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Incubation: Add 2 µL of compound and 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 15 min at RT.

-

Reaction Start: Add 4 µL of Substrate/ATP mix. Shake briefly and incubate for 60 min at RT.

-

ADP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 min (stops kinase reaction, depletes remaining ATP).

-

Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 min (converts ADP to ATP -> Luciferase signal).

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Normalize data to DMSO (0% inhibition) and No-Enzyme (100% inhibition) controls. Fit curves using a 4-parameter logistic model.

Protocol C: Cellular Target Engagement (NanoBRET)

Objective: To verify intracellular binding and permeability.

Principle: Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused kinase (donor) and a fluorescent tracer (acceptor). The inhibitor displaces the tracer, decreasing the BRET signal.

-

Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-PIP4K2A . Plate 20,000 cells/well in a 96-well plate.

-

Tracer Addition: After 24h, treat cells with a cell-permeable fluorescent tracer (optimized for the ATP pocket) at a concentration near its Kd.

-

Inhibitor Treatment: Add serially diluted 1,7-naphthyridine inhibitors.

-

Equilibration: Incubate for 2 hours at 37°C.

-

Measurement: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

-

Calculation: Calculate BRET ratio (618/460). Plot ratio vs. log[Inhibitor] to determine cellular IC₅₀.

Data Interpretation & Troubleshooting

Structure-Activity Relationship (SAR) Guidelines

When analyzing data from the above protocols, use the following guide to optimize potency:

| Observation | Structural Hypothesis | Recommended Action |

| Low Biochemical Potency | Weak hinge interaction at N7. | Ensure the C3-amide isn't sterically clashing. Check N7 protonation state. |

| High Potency, Low Cellular Activity | Poor permeability or efflux. | Reduce Total Polar Surface Area (TPSA). Replace polar C3-amides with bioisosteres. |

| Off-Target Toxicity | Lack of selectivity (Pan-kinase). | The C6-aryl group is likely too small. Increase bulk (e.g., 3-substituted phenyl) to engage the unique "back pocket" of the target kinase. |

Pathway Visualization

The following diagram details the signaling pathway for PIP4K2A , a primary target for this scaffold, highlighting where the inhibitor acts to suppress tumor growth (via ROS-mediated apoptosis).

Caption: Mechanism of Action: Inhibition of PIP4K2A leads to ROS accumulation and apoptosis in p53-null tumors.[2]

References

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021.

-

1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 2011.

-

Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 2022.

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 2023.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling at the 6-Position of 1,7-Naphthyridines

Introduction: The Strategic Importance of C-6 Functionalization in 1,7-Naphthyridines

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic and structural properties that facilitate interactions with biological targets.[1] Functionalization of the 1,7-naphthyridine core is a key strategy in the development of novel therapeutics. Specifically, derivatization at the 6-position has been shown to be critical for modulating the pharmacological activity of these compounds. For instance, 6,8-disubstituted 1,7-naphthyridines have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), with potential applications in the treatment of asthma and other inflammatory diseases.[2]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds at the 6-position of the 1,7-naphthyridine nucleus.[2] These methods offer a significant advantage over classical synthetic approaches, which often require harsh reaction conditions and exhibit limited functional group tolerance. This guide provides an in-depth technical overview and detailed protocols for performing these key transformations, aimed at researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle